molecular formula C16H22N4O3S2 B5612230 5-ethyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}thiophene-2-carboxamide

5-ethyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}thiophene-2-carboxamide

Cat. No. B5612230
M. Wt: 382.5 g/mol
InChI Key: DIXQJUAHURNAEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "5-ethyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}thiophene-2-carboxamide" often involves multi-step reactions that include the formation of key intermediates such as pyrazole-4-carboxamides and tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones. These intermediates are synthesized through reactions like hydrolytic cleavage or condensation, followed by subsequent modifications, such as cyclization and sulfanylation, to achieve the desired structure (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category typically features complex ring systems such as pyrazolo[1,5-a][1,4]diazepines, which are characterized by their nitrogen-containing rings. These structures exhibit various intramolecular interactions, including hydrogen bonding, which significantly influences their chemical behavior and reactivity. Detailed structural analysis can be performed using techniques such as X-ray crystallography to elucidate their precise configurations (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with nucleophiles and electrophiles, facilitated by the presence of functional groups like carboxamide, sulfone, and thiophene. These interactions lead to various chemical reactions, including cyclocondensation and nucleophilic substitution, enabling the synthesis of a wide range of derivatives with diverse biological activities (Mohareb et al., 2004).

properties

IUPAC Name

5-ethyl-N-[(5-methylsulfonyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-3-14-5-6-15(24-14)16(21)17-10-12-9-13-11-19(25(2,22)23)7-4-8-20(13)18-12/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXQJUAHURNAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCC2=NN3CCCN(CC3=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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